molecular formula C18H27N3O3 B14794951 benzyl N-[4-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate

benzyl N-[4-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate

Cat. No.: B14794951
M. Wt: 333.4 g/mol
InChI Key: QINBASVFAXXUQH-UHFFFAOYSA-N
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Description

(S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexyl ring substituted with an amino group and a carbamate group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of (S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products

    Oxidation: Corresponding oxides or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

(S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl (4-(2-amino-N-methylpropanamido)cyclohexyl)carbamate is unique due to its specific chiral configuration and the presence of both amino and carbamate functional groups.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl N-[4-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate

InChI

InChI=1S/C18H27N3O3/c1-13(19)17(22)21(2)16-10-8-15(9-11-16)20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23)

InChI Key

QINBASVFAXXUQH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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